molecular formula C10H15O3P B156314 Diethyl phenylphosphonate CAS No. 1754-49-0

Diethyl phenylphosphonate

Cat. No. B156314
CAS RN: 1754-49-0
M. Wt: 214.2 g/mol
InChI Key: VZEGPPPCKHRYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl phenylphosphonate derivatives is a key area of interest. For instance, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite, which is useful for converting aldehydes and ketones into compounds with an α,β-unsaturated N-methoxy-N-methylamide group . Another study describes the synthesis of diethyl (phenylamino)methyl phosphonate derivatives with high yields, using UV-Vis, FT-IR, and NMR spectroscopic methods for structure confirmation . Additionally, novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized via a three-component Kabachnik–Fields reaction, catalyzed by cupric acetate monohydrate under solvent-free and microwave irradiation conditions .

Molecular Structure Analysis

The molecular structure of diethyl phenylphosphonate derivatives has been elucidated using various spectroscopic techniques. For example, the structural, vibrational, electronic, and thermodynamic properties of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate were determined using DFT calculations and confirmed by FTIR, FT-Raman, and UV-Vis spectroscopy . The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by single-crystal X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring .

Chemical Reactions Analysis

Diethyl phenylphosphonate derivatives participate in a variety of chemical reactions. For instance, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes, demonstrating its utility in condensation and elimination reactions . The asymmetric synthesis of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate involved several steps, including alkylation and phosphonation, highlighting the stereoselective nature of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phenylphosphonate derivatives are crucial for their application as corrosion inhibitors, therapeutic agents, and in other chemical processes. The anticorrosion properties of diethyl (phenylamino)methyl phosphonate derivatives were investigated, showing that the para position is a better inhibitor for XC48 carbon steel in an HCl medium . The antioxidant and anti-breast cancer activities of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were evaluated, with some compounds showing promising results . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was studied using thermogravimetric analysis, and its chemical behavior was assessed through HOMO-LUMO analysis and other quantum chemical parameters .

Scientific Research Applications

Corrosion Inhibition

Diethyl phenylphosphonate and its derivatives have shown promise as corrosion inhibitors. Studies demonstrate their effectiveness in protecting materials like XC48 carbon steel in acidic environments. This application is significant for industries where metal corrosion can lead to costly damages and safety risks. Investigations include both experimental and theoretical approaches, such as weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and molecular dynamic simulations. These studies highlight the potential of diethyl phenylphosphonate derivatives in corrosion prevention (Moumeni et al., 2020).

Antimicrobial and Antioxidant Properties

Some derivatives of diethyl phenylphosphonate have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown effectiveness against bacterial and fungal infections, highlighting their potential in pharmaceutical applications, especially in the development of new antimicrobial agents. Their antioxidant properties further enhance their utility in various health-related applications (Basha et al., 2016).

Spectroscopic Studies and Computational Insights

Diethyl phenylphosphonate compounds have been the subject of detailed spectroscopic and computational studies. These investigations have provided insights into their structural properties, vibrational and electronic characteristics, and thermodynamic properties. Such studies are crucial in understanding the chemical behavior of these compounds and their potential applications in various scientific fields (Ali et al., 2020).

Application in Battery Technology

Diethyl phenylphosphonate has also been explored as an electrolyte additive in lithium-ion batteries. Its incorporation has significantly improved the cyclability and performance of batteries, especially at elevated temperatures. This application is pivotal in enhancing the efficiency and longevity of rechargeable batteries, which are crucial in energy storage and electric vehicles (Liao et al., 2017).

Potential in Cancer Therapy

Interestingly, certain diethyl phenylphosphonate derivatives have shown potential as anticancer agents. Their ability to induce cell cycle arrest and apoptosis, especially in leukemia cell lines, suggests their promise in developing new cancer therapies. This application could lead to more effective and targeted treatments for various forms of cancer (Mohammadi et al., 2019).

Safety And Hazards

Diethyl phenylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment and in a well-ventilated area .

Future Directions

Future research on Diethyl phenylphosphonate could focus on exploring its potential applications in medicinal chemistry, agrochemicals, and materials sciences . Additionally, further studies could investigate more efficient and selective methods for its synthesis .

properties

IUPAC Name

diethoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGPPPCKHRYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169979
Record name Phosphonic acid, phenyl-, diethyl ester
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Molecular Weight

214.20 g/mol
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Product Name

Diethyl phenylphosphonate

CAS RN

1754-49-0
Record name Diethyl phenylphosphonate
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Record name Phosphonic acid, phenyl-, diethyl ester
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Record name Diethyl phenylphosphonate
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Record name Phosphonic acid, phenyl-, diethyl ester
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Record name Diethyl phenylphosphonate
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Synthesis routes and methods

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with palladium(II) acetate (1.4 mg, 0.00637 mmol, 0.02 equivalents), 8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane (3.6 mg, 0.00764 mmol, 0.024 equivalents) and ethanol (0.64 mL). To the slurry were added triethylamine (67 μL, 0.478 mmol, 1.5 equivalents), bromobenzene (34 μL, 0.318 mmol, 1 equivalent) and diethylphosphite (49 μL, 0.382 mmol, 1.2 equivalents). The vial was sealed with a crimp top and stirred at 80° C. After 24 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL), followed by washing of the filter cake with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield of 59% was measured versus commercially available diethyl phenylphosphonate.
Quantity
67 μL
Type
reactant
Reaction Step One
Quantity
34 μL
Type
reactant
Reaction Step One
Quantity
49 μL
Type
reactant
Reaction Step One
Name
8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
3.6 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mg
Type
catalyst
Reaction Step Two
Quantity
0.64 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
HR Hays - The Journal of Organic Chemistry, 1968 - ACS Publications
… That is, contrary to the literature, magnesium halides do not activate diethyl phenylphosphonate to phenylmagnesium bromide. Further details of these findings will be presented at a …
Number of citations: 142 pubs.acs.org
HR Hays - The Journal of Organic Chemistry, 1968 - ACS Publications
… rate of reaction of diethyl phenylphosphonate with phenylmagnesium bromide … The reaction of diethyl phenylphosphonate with … bromide and the diethyl phenylphosphonate formed an …
Number of citations: 6 pubs.acs.org
R Rabinowitz - Journal of the American Chemical Society, 1960 - ACS Publications
Dialkyl esters of aryl-and alkylphosphonic acids, RP (0)(OR') 2, can be hydrolyzed smoothly, rapidly, and in high yield by refluxing in aqueous or ethanolic alkali. Furthermore O, O-…
Number of citations: 59 pubs.acs.org
T Ogawa, N Usuki, N Ono - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… Diethyl phenylphosphonate 2. To the solution of the anion generated from diethyl phosphonate (829 mg, 6 mmol) and triethylamine (ca. 1.0 g, 9.88 mmol) in tetramethylurea (TMU) (4 …
Number of citations: 76 pubs.rsc.org
WM Daniewski, CE Griffin - The Journal of Organic Chemistry, 1966 - ACS Publications
… Glpc analysis showed the product to consist of diethyl cyclohexylphosphonate24 (5) and diethyl phenylphosphonate(6) in a 2:1 ratio (retention times 20 and 34 min). Nounreacted 4 …
Number of citations: 36 pubs.acs.org
JIG Cadogan, AG Rowley, JT Sharp… - Journal of the …, 1975 - pubs.rsc.org
… Reaction of the tosylate with triethyl phosphite in benzene at 140' gave biphenyl (17%), diethyl phenylphosphonate …
Number of citations: 23 pubs.rsc.org
S Hoz, JF Bunnett - Journal of the American Chemical Society, 1977 - ACS Publications
… Abstract: The photostimulated reaction of iodobenzene with potassium diethyl phosphite (KDEP) in Me2SO solution to form diethyl phenylphosphonate occurs with raw quantum yields …
Number of citations: 103 pubs.acs.org
T Kagayama, A Nakano, S Sakaguchi, Y Ishii - Organic Letters, 2006 - ACS Publications
… 2a (6 mmol) in the presence of Mn(OAc) 2 (5 mol %) and Co(OAc) 2 (1 mol %) under O 2 (0.5 atm) and N 2 (0.5 atm) in propionic acid at 45 C for 5 h gave diethyl phenylphosphonate (…
Number of citations: 185 pubs.acs.org
ND DAWSON, A Burger - The Journal of Organic Chemistry, 1953 - ACS Publications
… of complexing of diethyl phenylphosphonate could explain … and Boyles, we added diethyl phenylphosphonate to an ethereal … I by reaction of diethyl phenylphosphonate with magnesium …
Number of citations: 24 pubs.acs.org
TM Balthazor, RC Grabiak - The Journal of Organic Chemistry, 1980 - ACS Publications
… We have utilized Tavs’ method for the synthesis of diethyl phenylphosphonate 1 and found excellent agreement with his experimental description. Slow addition of tri-ethyl phosphite (…
Number of citations: 138 pubs.acs.org

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